

# Application Notes and Protocols for the Catalytic Aziridination of Alkenes

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Compound of Interest

Compound Name: trans-2-Methyl-3-phenylaziridine

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### Introduction

The catalytic aziridination of alkenes is a powerful and atom-economical method for the synthesis of substituted aziridines, three-membered nitrogen-containing heterocycles that are valuable building blocks in medicinal chemistry and drug development. Their inherent ring strain allows for a variety of stereospecific ring-opening reactions, providing access to a diverse range of chiral amines, amino alcohols, and other nitrogenous compounds. This document provides an overview of common catalytic systems, detailed experimental protocols, and comparative data to guide researchers in selecting and performing these important transformations.

## **Catalytic Systems Overview**

A variety of catalytic systems have been developed for the aziridination of alkenes, each with its own advantages in terms of substrate scope, stereoselectivity, and functional group tolerance. The most prominent systems are based on rhodium, cobalt, manganese, and photocatalysis.

 Rhodium-catalyzed aziridination often employs dirhodium(II) carboxylate complexes and offers high levels of enantioselectivity for a broad range of alkenes, including unactivated olefins.[1][2]



- Cobalt-porphyrin complexes are effective catalysts for the aziridination of alkenes using various nitrene precursors, including organic azides. These systems can achieve high yields and enantioselectivities, particularly for aromatic olefins.[3]
- Manganese-salen complexes are another class of versatile catalysts that have been successfully used for the enantioselective aziridination of alkenes.[4]
- Photocatalytic aziridination represents a milder, often metal-free, approach that utilizes
  visible light to generate reactive nitrene species from precursors like sulfonyl azides or
  azoxy-triazenes.[5][6]
- Organocatalytic aziridination typically involves the use of chiral amines or other small organic molecules to catalyze the reaction, often with electron-deficient alkenes.[4]

# **Quantitative Data Summary**

The following table summarizes representative quantitative data for various catalytic aziridination systems, allowing for a direct comparison of their efficiency and selectivity.



Catal yst Syste m	Alken e Subst rate	Nitren e Precu rsor	Catal yst Loadi ng (mol %)	Solve nt	Temp (°C)	Time (h)	Yield (%)	ee (%)	Refer ence
Rh₂(S- tfpttl)₄	Styren e	p-tBu- phenyl sulfam ate/Ph I(OPiv)	1	Toluen e	-15	-	85	99	[7]
Rh₂(es p)₂	1- Octen e	Aniline /PhI(O Ac) <sub>2</sub>	2.5	CH <sub>2</sub> Cl	23	12	85	N/A	[4]
[Co(P1	Styren e	TcepN 3	2	Benze ne	40	12	77	53	[8]
Mn[O- terphe nyl- O]Ph( THF) <sub>2</sub>	Styren e	PhINT s	10	C <sub>6</sub> D <sub>6</sub>	RT	24	79	N/A	[7]
4DPAI PN (Photo catalys t)	4- Methyl styren e	Tosyl azide	2	CH <sub>2</sub> Cl	RT	12	95	N/A	[5][9]
Azoxy- triazen e (Photo - reagen t)	4- Fluoro styren e	-	-	CH <sub>2</sub> Cl	RT	-	70 (NMR)	N/A	[6][10]



Table 1: Comparison of Catalytic Aziridination Systems. N/A: Not applicable or not reported. RT: Room Temperature.

# Experimental Protocols Protocol 1: Rhodium(II)-Catalyzed Enantioselective Aziridination of Styrene

This protocol is adapted from a procedure described by Darses, Dauban, and colleagues.[7]

#### Materials:

- Dirhodium(II) tetrakis((S)-3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindolin-2-yl)butanoate) [Rh<sub>2</sub>(S-tfpttl)<sub>4</sub>]
- p-tert-Butylphenylsulfamate
- (Diacetoxyiodo)benzene [PhI(OPiv)2]
- Pentafluorobenzoic acid
- Styrene
- Toluene, anhydrous
- Standard glassware for inert atmosphere reactions

#### Procedure:

- To an oven-dried Schlenk tube under an argon atmosphere, add Rh<sub>2</sub>(S-tfpttl)<sub>4</sub> (1 mol%), p-tert-butylphenylsulfamate (1.2 equiv), and pentafluorobenzoic acid (1 equiv).
- Add anhydrous toluene (to make a 0.5 M solution with respect to the alkene).
- Cool the mixture to -15 °C in a cryocooler.
- Add styrene (1.0 equiv) to the reaction mixture.



- In a separate vial, dissolve PhI(OPiv)<sub>2</sub> (2.0 equiv) in anhydrous toluene and add it dropwise to the reaction mixture over 1 hour using a syringe pump.
- Stir the reaction at -15 °C and monitor its progress by TLC or GC-MS.
- Upon completion, quench the reaction by adding a saturated aqueous solution of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired aziridine.

# Protocol 2: Photocatalytic Aziridination of an Alkene using an Organic Photosensitizer

This protocol is a general representation of a visible-light-mediated aziridination.[5][9]

#### Materials:

- 4DPAIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) or another suitable organic photosensitizer
- Tosyl azide
- Alkene
- Dichloromethane, anhydrous
- Schlenk tube or vial with a septum
- Blue LED light source (e.g., 450 nm)

#### Procedure:

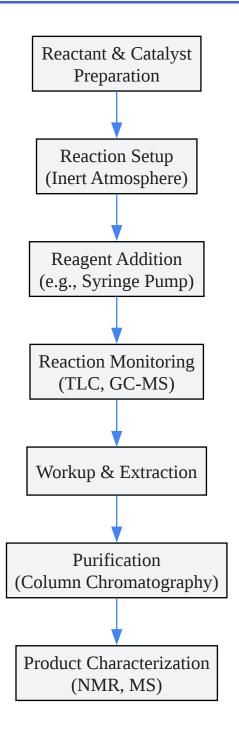


- To a Schlenk tube, add the organic photosensitizer (e.g., 4DPAIPN, 2 mol%), tosyl azide (1.5 equiv), and the alkene (1.0 equiv).
- Add anhydrous dichloromethane (to make a 0.1 M solution with respect to the alkene).
- Degas the solution by bubbling with argon for 15 minutes.
- Place the reaction vessel approximately 5 cm from a blue LED light source and stir at room temperature.
- · Monitor the reaction by TLC or GC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the aziridine.

# Visualizations Experimental Workflow

The general workflow for a catalytic aziridination experiment is depicted below.





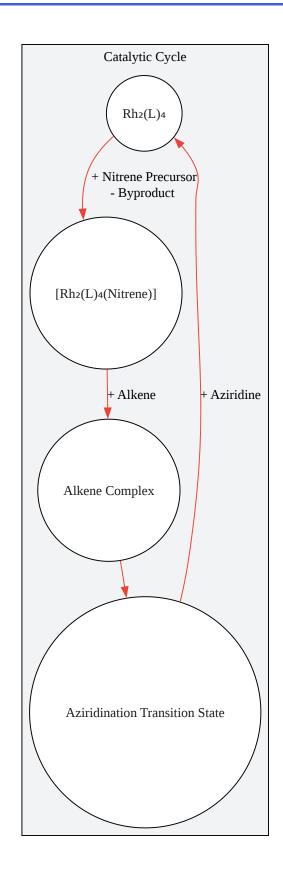
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Caption: General experimental workflow for catalytic aziridination.

# Catalytic Cycle of Rhodium-Catalyzed Aziridination

The proposed catalytic cycle for a dirhodium(II)-catalyzed aziridination is illustrated below.





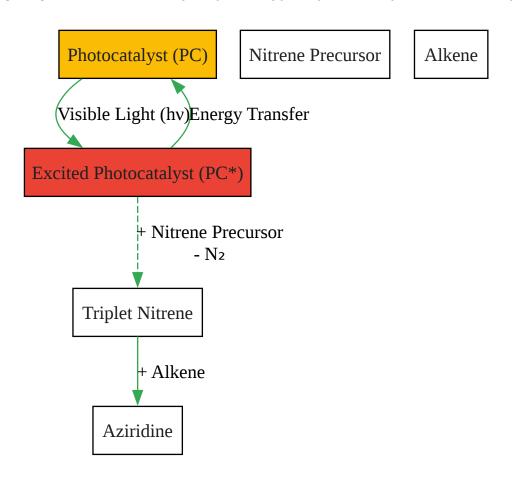
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Caption: Simplified catalytic cycle for Rh(II)-catalyzed aziridination.



### **General Mechanism for Photocatalytic Aziridination**

The following diagram outlines the key steps in a typical photocatalytic aziridination process.



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Caption: Energy transfer mechanism in photocatalytic aziridination.

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